cis-7-octadecenoic acid
CAS No.: 13126-32-4
Cat. No.: VC21274887
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13126-32-4 |
---|---|
Molecular Formula | C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | octadec-7-enoic acid |
Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
Standard InChI Key | RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC=CCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCCC=CCCCCCC(=O)O |
Introduction
Chemical Identity and Structure
Molecular Formula and Nomenclature
Cis-7-octadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula . The compound belongs to the broader class of octadecenoic acids, which are characterized by an 18-carbon backbone with one double bond. The "cis" designation indicates that the hydrogen atoms adjacent to the double bond are positioned on the same side of the molecule, imparting specific structural and functional properties .
The systematic IUPAC name for cis-7-octadecenoic acid is (7Z)-octadec-7-enoic acid. The "Z" notation corresponds to the cis configuration of the double bond located at the seventh carbon atom from the carboxylic acid end. Other synonyms include 7(Z)-octadecenoic acid and 7-cis-octadecenoic acid .
Structural Representation
The chemical structure of cis-7-octadecenoic acid can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats. The 2D representation highlights the arrangement of atoms and bonds, while the 3D conformer reveals spatial orientation:
2D Structure:
3D Conformer:
The 3D conformer illustrates the cis configuration of the double bond, showing how it affects molecular geometry and interactions with other molecules .
Physical and Chemical Properties
Basic Physical Characteristics
Cis-7-octadecenoic acid is typically a colorless to yellowish liquid at room temperature due to its unsaturated nature. The presence of a double bond reduces intermolecular forces compared to saturated fatty acids, resulting in a lower melting point . Its molecular weight is approximately 282.46 g/mol .
Solubility and Reactivity
The compound is soluble in organic solvents such as ethanol, chloroform, and hexane but exhibits limited solubility in water due to its hydrophobic hydrocarbon chain . It reacts readily with oxidizing agents, forming hydroperoxides that can further degrade into aldehydes and ketones.
Thermodynamic Properties
Thermodynamic data for cis-7-octadecenoic acid include its enthalpy of formation () and Gibbs free energy (). These values are crucial for understanding its stability under various conditions:
Biological Roles and Significance
Occurrence in Nature
Cis-7-octadecenoic acid is found in trace amounts in natural oils such as olive oil and canola oil. It has also been identified in specific plant species like Calotropis procera, where it contributes to lipid metabolism .
Nutritional and Health Implications
As a monounsaturated fatty acid, cis-7-octadecenoic acid plays a role in human nutrition by contributing to cardiovascular health. It has been associated with anti-inflammatory properties and improved lipid profiles when consumed as part of a balanced diet .
Metabolic Pathways
In biological systems, cis-7-octadecenoic acid undergoes beta-oxidation to produce acetyl-CoA units that are utilized in energy production via the citric acid cycle. It may also serve as a precursor for bioactive lipids involved in signaling pathways .
Industrial Applications
Use in Manufacturing
Cis-7-octadecenoic acid is utilized in the production of soaps, cosmetics, and lubricants due to its favorable physical properties such as emollience and oxidative stability . Its methyl ester derivative is often employed as an intermediate in chemical synthesis .
Analytical Standards
Analytical Methods for Characterization
Chromatographic Techniques
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is commonly used to analyze cis-7-octadecenoic acid . High-polarity columns such as SP-2560 enhance resolution between cis and trans isomers.
Example Data Table:
Spectroscopic Methods
Infrared (IR) spectroscopy provides insights into functional groups present in cis-7-octadecenoic acid, particularly the characteristic C=C stretching vibration at ~1650 cm . Nuclear magnetic resonance (NMR) spectroscopy further elucidates its molecular structure.
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